Kadsuric acid

Description

Properties

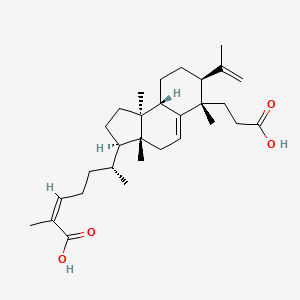

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23-,25-,28+,29-,30+/m1/s1 |

InChI Key |

JGNPDWQZTUZFHK-UFBUDVPFSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Kadsuric Acid: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a naturally occurring 3,4-seco-lanostane triterpenoid (B12794562), has been identified as a constituent of Kadsura coccinea, a plant with a rich history in traditional Chinese medicine. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification. Furthermore, this document summarizes its known biological activities, with a focus on its cytotoxic effects on cancer cells. A key mechanistic insight into its mode of action, the induction of apoptosis through the caspase/PARP1 pathway, is presented. All quantitative data are compiled into structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Kadsura coccinea (Lem.) A.C. Smith is a climbing shrub belonging to the Schisandraceae family, found predominantly in the south-western provinces of China.[1] In traditional Chinese medicine, various parts of the plant, known as "Heilaohu," have been utilized for the treatment of a range of ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations have revealed that the primary chemical constituents of K. coccinea are lignans (B1203133) and triterpenoids, which are responsible for its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1]

Among the numerous compounds isolated from this plant, this compound, a seco-lanostane type triterpenoid, has emerged as a molecule of significant interest. This guide provides an in-depth look at the scientific endeavors to isolate and characterize this promising natural product.

Discovery and Isolation of this compound

This compound was first isolated from the ether-soluble fraction of the dried roots and stems of Kadsura coccinea. Subsequent studies have further detailed its isolation from the chloroform (B151607) extract of the dried stems of the plant.[1] The isolation process typically involves solvent extraction followed by chromatographic separation.

General Experimental Workflow

The isolation of this compound from Kadsura coccinea follows a multi-step procedure involving extraction, fractionation, and purification. A generalized workflow is depicted below.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Stems

The following protocol is a synthesized procedure based on available literature for the isolation of this compound from the dried stems of K. coccinea.

1. Plant Material Preparation:

-

The dried stems of Kadsura coccinea are collected and pulverized into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to extraction with chloroform at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude chloroform extract.

3. Chromatographic Purification:

-

The crude chloroform extract is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (typically 200-300 mesh).

-

Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly employed. The polarity of the solvent system is gradually increased to elute compounds of varying polarities. While the exact gradient for the isolation of this compound is not explicitly detailed in all literature, a typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile to that expected for this compound are combined.

4. Final Purification:

-

The combined fractions containing this compound are further purified, often by repeated column chromatography or recrystallization from a suitable solvent system to yield pure this compound.

Note: The yield of this compound from the plant material is not consistently reported in the reviewed literature.

Structural Elucidation

The structure of this compound as a 3,4-seco-lanostane triterpenoid has been determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex ring structure and stereochemistry of the molecule.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly in the context of cancer. Recent studies have begun to unravel the molecular mechanisms underlying its effects.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Quantitative data for its activity against human pancreatic cancer cells are summarized below.

| Cell Line | IC₅₀ (µM) | Reference |

| PANC-1 (Human Pancreatic Cancer) | 14.5 ± 0.8 | [2][3] |

Mechanism of Action: Induction of Apoptosis via the Caspase/PARP1 Pathway

A 2024 study has provided significant insights into the mechanism by which this compound induces cell death in human pancreatic cancer cells (PANC-1). The study revealed that this compound's cytotoxic effect is mediated through the induction of apoptosis via the intrinsic caspase/PARP1 pathway.[2]

Key findings of the study include: [2]

-

Activation of Caspases: this compound treatment leads to the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.

-

PARP1 Cleavage: A reduction in the expression of Poly (ADP-ribose) polymerase 1 (PARP1) was observed. PARP1 is a key DNA repair enzyme, and its cleavage by activated caspases is a hallmark of apoptosis.

-

Molecular Docking: In silico molecular docking studies showed a strong binding affinity of this compound to PARP1, suggesting a direct interaction may play a role in its mechanism of action.

The proposed signaling pathway for this compound-induced apoptosis is illustrated below.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound, a triterpenoid isolated from Kadsura coccinea, demonstrates significant potential as a bioactive compound, particularly in the realm of oncology. Its ability to induce apoptosis in cancer cells through the caspase/PARP1 pathway highlights a specific mechanism of action that warrants further investigation for therapeutic applications. This guide provides a foundational understanding of the discovery, isolation, and biological activity of this compound, intended to support and stimulate future research and development efforts in the scientific community. While a detailed isolation protocol and a comprehensive profile of its anti-inflammatory activities require further elucidation, the existing data strongly suggest that this compound is a valuable natural product for continued study.

References

Kadsuric Acid: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a naturally occurring triterpenoid, has garnered interest within the scientific community due to its complex chemical architecture and potential biological activities. Isolated from plants of the Kadsura genus, notably Kadsura coccinea, this seco-lanostane type triterpene presents a unique structural framework. This document provides a detailed exploration of the chemical structure, stereochemistry, and known biological context of this compound, alongside postulated experimental protocols for its study. While comprehensive experimental data remains elusive in publicly accessible domains, this guide consolidates available information and proposes methodologies based on established practices in natural product chemistry.

Chemical Structure and Stereochemistry

This compound is a complex organic molecule with the molecular formula C₃₀H₄₆O₄.[1] Its systematic IUPAC name is (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid, which precisely defines the stereochemical configuration at its multiple chiral centers.[1]

The core of this compound is a seco-lanostane triterpenoid, characterized by a cleaved lanostane (B1242432) skeleton. The structure features a complex polycyclic system with a decalin core fused to a five-membered ring, and a long aliphatic side chain containing a carboxylic acid moiety. The stereochemistry, as indicated by the IUPAC name, is crucial for its three-dimensional conformation and, consequently, its biological activity. The defined stereocenters are at positions 3a, 6, 6, 7, 9a, and 9b on the polycyclic core, and at position 6 on the heptenoic acid side chain. The double bond in the side chain is in the Z configuration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | PubChem[1] |

| Molecular Weight | 470.7 g/mol | PubChem[1] |

| IUPAC Name | (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | PubChem[1] |

| CAS Number | 62393-88-8 | PubChem[1] |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the structure of organic molecules. The expected chemical shifts for this compound can be predicted based on its functional groups and overall structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Olefinic proton (side chain) | 5.0 - 5.5 | Triplet | |

| Vinylic protons (isopropenyl group) | 4.5 - 5.0 | Singlets | |

| Carboxylic acid protons | 10.0 - 12.0 | Broad singlet | |

| Methyl protons | 0.7 - 2.0 | Singlets, Doublets | Multiple methyl groups in different environments. |

| Methylene and methine protons | 1.0 - 3.0 | Multiplets | Complex overlapping signals in the aliphatic region. |

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic acid carbonyls | 170 - 185 |

| Olefinic carbons | 110 - 150 |

| Quaternary carbons | 30 - 50 |

| Methyl carbons | 10 - 30 |

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound, confirming the absolute stereochemistry at all chiral centers. The resulting crystallographic information file (CIF) would contain precise bond lengths, bond angles, and torsion angles.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Experimental Protocols

Isolation and Purification of this compound from Kadsura coccinea

The following is a generalized protocol for the isolation of triterpenoids from plant material, adapted from methodologies reported for Kadsura coccinea.[2]

Diagram 1: Experimental Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

Methodology:

-

Extraction: Dried and powdered rhizomes of Kadsura coccinea (1 kg) are extracted exhaustively with 80% aqueous acetone at room temperature.[2]

-

Concentration: The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.[2]

-

Partitioning: The crude extract is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol.[2]

-

Column Chromatography: The ethyl acetate fraction, which is expected to contain the triterpenoids, is subjected to silica (B1680970) gel column chromatography.

-

Elution: The column is eluted with a gradient of hexane (B92381) and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Purification: Fractions showing the presence of this compound (as identified by preliminary spectroscopic analysis or comparison with a standard) are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carboxylic acids and double bonds.

-

X-ray Crystallography: To determine the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, compounds isolated from Kadsura coccinea have been reported to possess anti-inflammatory and nitric oxide (NO) inhibitory activities.[2] It is plausible that this compound contributes to these effects.

Anti-inflammatory and Nitric Oxide Inhibition

Inflammation is a complex biological response, and the overproduction of pro-inflammatory mediators like nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Many natural products exert their anti-inflammatory effects by inhibiting the production of NO.

Diagram 2: Postulated Anti-inflammatory Signaling Pathway of this compound

Caption: this compound's potential anti-inflammatory mechanism.

Based on the known mechanisms of other anti-inflammatory natural products, it is hypothesized that this compound may inhibit the production of nitric oxide by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS. Inhibition of NF-κB activation would lead to a downstream reduction in iNOS expression and consequently, NO production.

Experimental Protocol for Evaluating NO Inhibition

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

Nitrite (B80452) Assay (Griess Test):

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2]

-

An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.

-

The nitrite concentration is determined from a standard curve of sodium nitrite.

Conclusion

This compound is a structurally complex natural product with significant potential for further scientific investigation. Its defined stereochemistry and seco-lanostane core make it an interesting target for both total synthesis and medicinal chemistry efforts. While detailed experimental data is currently limited in the public domain, this guide provides a framework for its study, from isolation and structure elucidation to the investigation of its potential anti-inflammatory properties. Further research is warranted to fully characterize this intriguing molecule and unlock its therapeutic potential.

References

Physical and chemical properties of Kadsuric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a naturally occurring triterpenoid (B12794562) compound isolated from Kadsura coccinea, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental methodologies for its isolation and characterization and summarizes its biological activities, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a complex organic molecule belonging to the triterpenoid class of natural products. It is primarily sourced from the plant Kadsura coccinea, a species that has been utilized in traditional medicine. Triterpenoids, as a chemical class, are known for their diverse and potent biological activities, making this compound a compound of interest for further investigation. This document serves as a technical resource, consolidating the available scientific data on this compound to facilitate future research and development endeavors.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| IUPAC Name | (2Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | [1] |

| CAS Number | 62393-88-8 | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound. While specific, detailed spectra for this compound are not widely available in public databases, the following represents the types of data that would be essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR would provide information on the number and types of hydrogen atoms present in the molecule, their chemical environments, and their connectivity.

-

¹³C NMR: Carbon NMR would reveal the number and types of carbon atoms, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbonyl and carboxyl groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the complete connectivty of the carbon skeleton and assigning all proton and carbon signals unequivocally.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique would confirm the elemental composition of this compound by providing a highly accurate mass measurement, which should correspond to its molecular formula, C₃₀H₄₆O₄.

Infrared (IR) Spectroscopy

-

IR spectroscopy would identify the presence of key functional groups. Expected characteristic absorption bands would include:

-

A broad band around 2500-3300 cm⁻¹ indicative of the O-H stretching of the carboxylic acid groups.

-

Strong absorption bands around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid and any other carbonyl groups.

-

Bands around 1640-1680 cm⁻¹ for C=C stretching.

-

Bands in the 2850-2960 cm⁻¹ region for C-H stretching of alkane moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

UV-Vis spectroscopy would provide information about any conjugated systems within the this compound molecule. The presence of double bonds and carbonyl groups would likely result in absorption maxima in the UV region.

Experimental Protocols

The following outlines a general methodology for the isolation and characterization of this compound from its natural source, based on common practices for the extraction of triterpenoids from plant materials.

Isolation of this compound from Kadsura coccinea

Methodology:

-

Plant Material Preparation: The roots and stems of Kadsura coccinea are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature over an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting mixture is filtered to separate the solvent extract from the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoids like this compound are often found in the less polar fractions (e.g., ethyl acetate).

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The definitive structure of the isolated this compound is determined through a combination of the spectroscopic methods outlined in Section 3 (NMR, MS, IR, and UV-Vis).

Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways of this compound are limited, research on triterpenoids isolated from Kadsura coccinea suggests potential anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Activity

Triterpenoids from Kadsura coccinea have been shown to possess anti-inflammatory properties. The potential mechanism for this compound could involve the modulation of key inflammatory signaling pathways.

A plausible mechanism of action for the anti-inflammatory effects of this compound could be the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways would lead to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6).

Cytotoxic Activity

Several triterpenoids isolated from Kadsura coccinea have demonstrated cytotoxic effects against various cancer cell lines. This compound may exert its cytotoxic effects through the induction of apoptosis.

This compound could potentially induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the key executioners of apoptosis.

Conclusion and Future Directions

This compound is a triterpenoid with a defined chemical structure that has been isolated from Kadsura coccinea. While its basic chemical identity is known, there is a significant need for further research to fully characterize its physical and chemical properties, including its solubility and stability. Moreover, detailed investigations into its biological activities and the underlying molecular mechanisms are warranted. Future studies should focus on:

-

Complete spectroscopic characterization of this compound.

-

Determination of its quantitative physical properties.

-

In-depth evaluation of its pharmacological effects, including anti-inflammatory, cytotoxic, and other potential therapeutic activities.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

Such research will be invaluable for assessing the therapeutic potential of this compound and for guiding the development of new drug candidates based on its chemical scaffold.

References

Kadsuric Acid: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a bioactive triterpenoid (B12794562), has garnered attention within the scientific community for its potential therapeutic applications. As a member of the seco-lanostane class of triterpenoids, its complex chemical structure presents both a challenge and an opportunity for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway based on current scientific understanding.

Natural Sources of this compound

This compound is a specialized metabolite found within the plant kingdom, specifically in the genus Kadsura, belonging to the Schisandraceae family. The primary documented natural source of this compound is Kadsura coccinea. While its presence in other Kadsura species has been investigated, K. coccinea remains the most cited source. The compound has been isolated from various parts of the plant, including the stems and roots[1][2].

While precise quantitative data on the concentration of this compound in different plant tissues is not extensively documented in the available literature, it is generally considered to be a minor constituent, requiring significant plant material for the isolation of substantial quantities. One study reported the isolation of 20.2 mg of a related seco-lanostane triterpenoid, kadsuracoccin acid A, from 1.75 kg of dried rhizome of K. coccinea, highlighting the low yield of these types of compounds[3].

Table 1: Natural Sources of this compound and Related Triterpenoids

| Plant Species | Family | Plant Part | Compound Isolated | Reference |

| Kadsura coccinea | Schisandraceae | Stems, Roots | This compound | [1][2] |

| Kadsura coccinea | Schisandraceae | Rhizome | Kadsuracoccin acid A (a related 3,4-seco-lanostane triterpenoid) | [3] |

| Kadsura heteroclita | Schisandraceae | Stem | Various triterpenoids (quantitative analysis of 12 representative compounds performed) | [4] |

Experimental Protocols

The isolation and characterization of this compound and other seco-lanostane triterpenoids from Kadsura coccinea involve multi-step procedures. The following protocols are synthesized from methodologies described in the scientific literature[2][3].

Extraction

-

Objective: To extract a broad range of secondary metabolites, including triterpenoids, from the plant material.

-

Protocol:

-

Air-dry the collected plant material (stems or roots of Kadsura coccinea) and grind it into a coarse powder.

-

Perform exhaustive extraction of the powdered plant material with a suitable organic solvent. Common solvents used include 95% ethanol (B145695) or 80% acetone (B3395972) at room temperature.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation

-

Objective: To separate the crude extract into fractions with varying polarities to enrich the concentration of triterpenoids.

-

Protocol:

-

Suspend the crude extract in water to form an aqueous suspension.

-

Perform liquid-liquid partitioning of the aqueous suspension with a series of immiscible organic solvents of increasing polarity. A typical sequence is petroleum ether, followed by chloroform (B151607) or ethyl acetate (B1210297), and finally n-butanol.

-

Collect each solvent fraction and evaporate the solvent to yield the respective fractions. This compound, being a moderately polar compound, is often found in the chloroform or ethyl acetate fraction[2].

-

Chromatographic Purification

-

Objective: To isolate individual compounds, including this compound, from the enriched fraction.

-

Protocol:

-

Subject the chloroform or ethyl acetate fraction to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.

-

Monitor the collected fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing the target compound using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation

-

Objective: To determine the chemical structure of the isolated compound.

-

Protocol:

-

Utilize spectroscopic techniques to analyze the purified compound.

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including the carbon skeleton and stereochemistry, using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.

-

Biosynthesis Pathway of this compound

The biosynthesis of this compound, a seco-lanostane triterpenoid, is believed to follow the general pathway of triterpenoid synthesis in plants, originating from the mevalonate (B85504) (MVA) pathway. While the specific enzymes responsible for the later, more specialized steps in this compound formation have not been fully elucidated, a proposed pathway can be constructed based on known triterpenoid biosynthesis.

The pathway begins with the synthesis of the basic C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway in the cytoplasm. These units are then condensed to form the C30 precursor, squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by a specific oxidosqualene cyclase, lanosterol (B1674476) synthase, to produce the tetracyclic triterpenoid scaffold, lanosterol.

The formation of the unique seco-lanostane structure of this compound from lanosterol involves a series of complex oxidative modifications, including hydroxylation, oxidation, and ring cleavage, which are likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYPs) and other enzymes.

Conclusion

This compound, a seco-lanostane triterpenoid from Kadsura coccinea, represents a promising natural product with potential for further investigation in drug discovery and development. This guide has summarized the current knowledge on its natural sources and provided a framework for its isolation and characterization. The proposed biosynthetic pathway offers a roadmap for future research into the enzymatic machinery responsible for producing this complex molecule. Further quantitative studies are necessary to determine the concentration of this compound in different plant tissues, which will be crucial for sustainable sourcing and future biotechnological production efforts. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the science of this intriguing natural compound.

References

- 1. Triterpenoids from Roots and Stems of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

Kadsuric Acid: A Comprehensive Technical Review of a Promising Anticancer Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a naturally occurring seco-lanostane triterpenoid (B12794562) isolated from the medicinal plant Kadsura coccinea, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive literature review of this compound, detailing its historical context, physicochemical properties, and known biological activities. A primary focus is placed on its potent cytotoxic effects against human pancreatic cancer cells, with an in-depth analysis of its mechanism of action via the caspase/PARP signaling pathway. This document consolidates available quantitative data, presents detailed experimental protocols for key assays, and includes visual diagrams of relevant pathways and workflows to facilitate further research and development.

Introduction and Historical Context

This compound was first described in the scientific literature by Yamada et al. in 1976, who elucidated the structure of this novel seco-triterpenoid isolated from Kadsura japonica. However, much of the recent research has focused on its isolation from Kadsura coccinea, a plant used in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders. This traditional use has spurred phytochemical investigations into its constituents, leading to the identification of numerous bioactive compounds, including lignans (B1203133) and a variety of triterpenoids. Among these, this compound has been identified as a significant component of the chloroform (B151607) extract of the dried stems of K. coccinea.

Physicochemical Properties

This compound is a triterpenoid with the chemical formula C30H46O4 and a molecular weight of 470.7 g/mol . Its structure features a seco-lanostane skeleton, characterized by an opened A-ring of the lanostane (B1242432) core.

| Property | Value | Source |

| Molecular Formula | C30H46O4 | PubChem |

| Molecular Weight | 470.7 g/mol | PubChem |

| CAS Number | 62393-88-8 | PubChem |

| Appearance | White solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like chloroform and DMSO | Inferred from isolation and experimental protocols |

Biological Activities and Mechanism of Action

The most well-documented biological activity of this compound is its potent cytotoxicity against cancer cells. A key study has highlighted its efficacy against human pancreatic cancer, a notoriously difficult-to-treat malignancy.

Cytotoxicity against Pancreatic Cancer Cells

Research has demonstrated that this compound exhibits significant dose-dependent cytotoxicity against the PANC-1 human pancreatic cancer cell line.

| Cell Line | Assay | IC50 Value | Reference |

| PANC-1 | MTT Assay | 14.5 ± 0.8 µM | (Recent Study on Pancreatic Cancer) |

Mechanism of Action: Induction of Apoptosis via the Caspase/PARP Pathway

The cytotoxic effect of this compound in PANC-1 cells is mediated through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the activation of the intrinsic caspase cascade and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP).

Key molecular events in this pathway include:

-

Activation of Initiator Caspases: this compound treatment leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

-

Activation of Executioner Caspases: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves PARP-1, a nuclear enzyme involved in DNA repair. This cleavage renders PARP-1 inactive, preventing DNA repair and promoting apoptosis. The detection of the 89 kDa cleaved fragment of PARP-1 is a hallmark of apoptosis.

Molecular modeling studies further suggest that this compound may act as a PARP1 inhibitor , exhibiting a strong binding affinity to the enzyme. This inhibition of PARP1's DNA repair function likely contributes to the accumulation of DNA damage and the subsequent initiation of apoptosis in cancer cells.

Experimental Protocols

Isolation of this compound from Kadsura coccinea

While the original detailed protocol from Li et al. (2008) requires access to the full-text article, a general procedure for the isolation of triterpenoids from Kadsura coccinea can be outlined as follows:

-

Extraction: The dried and powdered stems or roots of Kadsura coccinea are extracted with a solvent such as 80% acetone (B3395972) or methanol.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This compound is typically found in the chloroform fraction.

-

Chromatography: The chloroform extract is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

-

Purification: Fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on PANC-1 cells.

-

Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS (5 mg/mL) is added to each well. The plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for Caspase and PARP Cleavage

This protocol is used to detect the protein expression levels of caspases and the cleavage of PARP in this compound-treated cells.

-

Cell Lysis: PANC-1 cells are treated with this compound at the desired concentration and for the specified time. After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pro-caspase-3, cleaved caspase-3, PARP-1 (recognizing both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via PARP1 inhibition and caspase activation.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Caption: Workflow for assessing this compound's cytotoxicity and apoptotic mechanism.

Future Directions

The promising in vitro activity of this compound against pancreatic cancer warrants further investigation. Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of pancreatic cancer.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and drug-like properties.

-

Exploration of other biological activities: Investigating the potential anti-inflammatory, antiviral, or other therapeutic effects of this compound, given the diverse bioactivities of compounds from Kadsura coccinea.

-

Combination therapies: Assessing the synergistic effects of this compound with standard-of-care chemotherapeutics for pancreatic cancer.

Conclusion

This compound is a compelling natural product with demonstrated anticancer activity, particularly against pancreatic cancer. Its mechanism of action, involving the induction of apoptosis through the caspase/PARP pathway, identifies it as a potential lead compound for the development of novel PARP inhibitors. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound.

Unable to Fulfill Request: Lack of Available Data on Kadsuric Acid Derivatives

The executed search queries for "biological activity of novel Kadsuric acid derivatives," "this compound derivatives synthesis and biological evaluation," "this compound signaling pathways," and related terms did not yield any relevant results containing the necessary data to fulfill the user's request for an in-depth technical guide.

Consequently, it is not possible to provide the following core requirements:

-

Data Presentation: No quantitative data (e.g., IC50, EC50 values) on the biological activities of this compound derivatives was found. Therefore, no tables can be generated.

-

Experimental Protocols: Without source experiments, detailed methodologies for key assays cannot be provided.

-

Mandatory Visualization: The absence of information on the mechanism of action or affected signaling pathways prevents the creation of any relevant diagrams using the DOT language.

The search results consistently returned information on other, more widely studied organic acid derivatives, such as ursolic acid, glycyrrhetinic acid, and various uric acid derivatives, but none specifically pertaining to derivatives of this compound. This suggests a significant gap in the publicly accessible scientific literature on this particular topic.

Therefore, the request for a technical guide or whitepaper on the biological activity of novel this compound derivatives cannot be completed at this time due to the lack of foundational data.

Unraveling the Molecular Mechanisms of Bioactive Compounds from Kadsura coccinea: A Technical Guide

Disclaimer: The initial query specified an investigation into "Kadsuric acid." However, a comprehensive search of the scientific literature did not yield any compound with this specific name. It is highly probable that the intended subject of inquiry pertains to the bioactive constituents isolated from plants of the Kadsura genus, which are known for their significant pharmacological properties. This guide, therefore, focuses on prominent, well-researched compounds from Kadsura coccinea, a plant rich in bioactive molecules with potential therapeutic applications.

This technical guide provides an in-depth examination of the mechanisms of action of key bioactive compounds isolated from Kadsura coccinea, with a particular focus on their anti-inflammatory and anti-cancer properties. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction to Bioactive Compounds from Kadsura coccinea

Kadsura coccinea, a plant from the Schisandraceae family, is a rich source of structurally diverse and biologically active compounds, primarily triterpenoids and sesquiterpenoids. These compounds have been the subject of extensive research due to their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-rheumatoid arthritis activities. This guide will focus on two representative compounds: the sesquiterpenoid Gaultheriadiolide and the triterpenoid (B12794562) Heilaohuacid G , which have been shown to modulate key signaling pathways involved in inflammation and cancer.

Core Signaling Pathways Modulated by Kadsura coccinea Compounds

The primary molecular targets of Gaultheriadiolide and Heilaohuacid G are the interconnected NF-κB and JAK2/STAT3 signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory and pro-survival genes.

The JAK2/STAT3 Signaling Pathway

The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade that transmits information from extracellular signals to the nucleus. Upon cytokine or growth factor binding to their receptors, JAK2 is activated and phosphorylates the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. Constitutive activation of the JAK2/STAT3 pathway is frequently observed in various cancers and is associated with tumor cell proliferation, survival, and angiogenesis.

Mechanism of Action of Bioactive Compounds

Gaultheriadiolide: Dual Inhibition of NF-κB and JAK2/STAT3

Gaultheriadiolide, a sesquiterpenoid isolated from Kadsura coccinea, has been shown to attenuate rheumatoid arthritis-related inflammation by simultaneously inhibiting the NF-κB and JAK2/STAT3 signaling pathways[1]. Experimental evidence suggests that Gaultheriadiolide suppresses inflammation by targeting key components of both cascades[1].

Heilaohuacid G: Targeting the NF-κB Pathway

Heilaohuacid G, a 3,4-seco-lanostane type triterpenoid from Kadsura coccinea, has demonstrated significant anti-proliferative and anti-inflammatory effects, particularly in the context of rheumatoid arthritis[2]. Its mechanism of action primarily involves the inhibition of the NF-κB signaling pathway[2]. By preventing the activation of NF-κB, Heilaohuacid G effectively suppresses the expression of downstream pro-inflammatory mediators and induces apoptosis in target cells[2].

Quantitative Data on Bioactivity

The following tables summarize the reported quantitative data for the inhibitory activities of Gaultheriadiolide and Heilaohuacid G.

Table 1: Inhibitory Concentration (IC50) of Gaultheriadiolide on Inflammatory Mediators

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Gaultheriadiolide | TNF-α release | LPS-induced RAW264.7 | 1.03 - 10.99 | [1] |

| Gaultheriadiolide | IL-6 release | LPS-induced RAW264.7 | 1.03 - 10.99 | [1] |

Table 2: Inhibitory Concentration (IC50) of Heilaohuacid G on Cell Proliferation

| Compound | Cell Line | IC50 (µM) | Reference |

| Heilaohuacid G | RA-FLS | 8.16 ± 0.47 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies typically employed to investigate the mechanisms of action of compounds like Gaultheriadiolide and Heilaohuacid G.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer or inflammatory cell lines.

Protocol:

-

Cell Seeding: Plate cells (e.g., RA-FLS, RAW264.7) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Heilaohuacid G) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to determine the effect of the compounds on the phosphorylation status of key signaling proteins like IκBα, STAT3, and JAK2.

Protocol:

-

Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure the mRNA expression levels of target genes regulated by the NF-κB and STAT3 pathways (e.g., TNF-α, IL-6, COX-2).

Protocol:

-

RNA Extraction: Treat cells with the test compound, then extract total RNA using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, specific primers for the target genes, and the synthesized cDNA.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH or β-actin), using the ΔΔCt method.

Conclusion

The bioactive compounds isolated from Kadsura coccinea, such as Gaultheriadiolide and Heilaohuacid G, demonstrate significant potential as therapeutic agents for inflammatory diseases and cancer. Their ability to modulate the critical NF-κB and JAK2/STAT3 signaling pathways provides a strong rationale for their further development. This guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in advancing the study of these promising natural products. Further investigation is warranted to fully elucidate their therapeutic potential and to explore the possibility of novel drug candidates derived from the Kadsura genus.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Heilaohuacid G, a new triterpenoid from Kadsura coccinea inhibits proliferation, induces apoptosis, and ameliorates inflammation in RA-FLS and RAW 264.7 cells via suppressing NF-𝜅B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadsuric Acid's Potential Therapeutic Targets: An In-depth Technical Guide

Disclaimer: Initial research on "Kadsuric acid" yielded limited publicly available information, primarily its chemical structure and isolation from Kadsura coccinea. However, the search results consistently highlighted "Kaurenoic acid," a structurally distinct diterpenoid with a significant body of research on its therapeutic properties. This guide, therefore, focuses on the potential therapeutic targets of Kaurenoic acid , assuming it to be the compound of interest for researchers in drug development.

This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Kaurenoic acid, with a focus on its anti-inflammatory and anticancer activities. The information is intended for researchers, scientists, and drug development professionals.

Core Therapeutic Targets and Mechanisms of Action

Kaurenoic acid (ent-kaur-16-en-19-oic acid) is a diterpenoid compound that has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the pathogenesis of various diseases.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of Kaurenoic acid is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Kaurenoic acid has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS). This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes. Studies have demonstrated that Kaurenoic acid can almost completely abolish the DNA binding affinity of NF-κB at a concentration of 100μM.[1]

Activation of the PPARγ Pathway

Kaurenoic acid has been identified as a novel activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating inflammation and cell proliferation. Activation of PPARγ by Kaurenoic acid can lead to both anti-inflammatory and anticancer effects. In the context of cancer, particularly breast cancer, the activation of PPARγ by Kaurenoic acid has been shown to enhance the efficacy of radiotherapy.

References

Methodological & Application

Kadsuric Acid: From Plant to Pure Compound - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of Kadsuric acid, a bioactive triterpenoid (B12794562). As a naturally occurring compound, the primary method for obtaining this compound is through extraction from its plant source, primarily species of the Kadsura genus. To date, a total chemical synthesis of this compound has not been prominently reported in scientific literature. Therefore, these protocols focus on efficient extraction and purification from plant material.

Introduction to this compound

This compound is a seco-lanostane type triterpenoid that has been isolated from plants such as Kadsura japonica and Kadsura coccinea. Triterpenoids from the Kadsura genus have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. This makes this compound and its analogues promising candidates for further investigation in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is essential for its successful isolation, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| Appearance | White powder/crystals | General observation for purified triterpenoids |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | BioCrick |

Table 2: NMR Spectroscopic Data for this compound

Note: The following data is compiled based on spectral information for closely related seco-lanostane triterpenoids isolated from Kadsura species. Precise chemical shifts may vary slightly based on the specific solvent and instrument used.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 1 | ~35.0 (CH₂) | ~2.30 (m) |

| 2 | ~34.5 (CH₂) | ~1.70 (m) |

| 3 | ~215.0 (C=O) | - |

| 4 | ~47.5 (C) | - |

| 5 | ~52.0 (CH) | ~2.10 (dd, 10.8, 4.9) |

| 6 | ~28.0 (CH₂) | ~1.90 (m) |

| 7 | ~35.0 (CH₂) | ~1.80 (m) |

| 8 | ~45.0 (CH) | ~2.55 (m) |

| 9 | ~170.0 (C) | - |

| 10 | ~38.0 (C) | - |

| 11 | ~128.0 (CH) | ~6.86 (s) |

| 12 | ~174.0 (C=O) | - |

| 13 | ~123.0 (C) | - |

| 14 | ~46.0 (C) | - |

| 15 | ~31.5 (CH₂) | ~1.81 (m) |

| 16 | ~26.0 (CH₂) | ~1.75 (m) |

| 17 | ~36.0 (CH) | ~2.88 (m) |

| 18 | ~21.0 (CH₃) | ~1.13 (s) |

| 19 | ~22.0 (CH₃) | ~1.05 (s) |

| 20 | ~36.5 (CH) | ~2.20 (m) |

| 21 | ~18.0 (CH₃) | ~0.95 (d, 6.5) |

| 22 | ~31.0 (CH₂) | ~1.50 (m) |

| 23 | ~28.0 (CH₂) | ~1.60 (m) |

| 24 | ~124.0 (CH) | ~5.10 (t, 7.0) |

| 25 | ~131.0 (C) | - |

| 26 | ~25.5 (CH₃) | ~1.65 (s) |

| 27 | ~17.5 (CH₃) | ~1.60 (s) |

| 28 | ~28.0 (CH₃) | ~0.99 (s) |

| 29 | ~21.5 (CH₃) | ~1.05 (s) |

| 30 | ~26.5 (CH₃) | ~1.18 (s) |

Experimental Protocols: Isolation and Purification of this compound from Kadsura coccinea

The following protocols are based on established methods for the extraction and purification of triterpenoids from Kadsura species. Optimization of these protocols may be necessary depending on the specific plant material and available equipment.

Protocol 1: Extraction

This protocol describes the initial extraction of crude triterpenoids from the dried and powdered plant material.

1.1. Materials and Reagents:

-

Dried and powdered roots/stems of Kadsura coccinea

-

80% Ethanol (B145695) or 80% Acetone

-

Reflux apparatus or large-scale soxhlet extractor

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

1.2. Procedure:

-

Weigh 1-10 kg of dried, powdered roots of Kadsura coccinea.

-

Option A: Reflux Extraction

-

Place the plant material in a large round-bottom flask.

-

Add a sufficient volume of 80% ethanol to cover the material (e.g., 10 L for 1 kg).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

-

Option B: Soxhlet Extraction

-

Place the powdered plant material into a large cellulose (B213188) thimble.

-

Place the thimble into the main chamber of a Soxhlet extractor.

-

Fill the boiling flask with 80% acetone.

-

Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

-

Allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear.

-

-

Combine all the filtrates (extracts).

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Table 3: Quantitative Data for Extraction of Triterpenoids from Kadsura coccinea

| Parameter | Value | Source |

| Plant Material (Dried Rhizome) | 1.75 kg | [2] |

| Extraction Solvent | 80% Acetone | [2] |

| Crude Extract Yield | 82.5 g | [2] |

| Plant Material (Dried Roots) | 100 kg | |

| Extraction Solvent | 80% Ethanol | |

| Crude EtOH Extract Yield | 3 kg |

Protocol 2: Solvent Partitioning

This protocol is for the initial fractionation of the crude extract to enrich the triterpenoid content.

2.1. Materials and Reagents:

-

Crude extract from Protocol 1

-

Distilled water

-

Petroleum Ether (PE)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

-

Rotary evaporator

2.2. Procedure:

-

Suspend the crude extract (e.g., 1.5 kg) in distilled water (e.g., 5 L).

-

Transfer the suspension to a large separatory funnel.

-

Perform sequential liquid-liquid partitioning with the following solvents, collecting each fraction:

-

Petroleum Ether (3 x 5 L)

-

Dichloromethane (3 x 5 L)

-

Ethyl Acetate (3 x 5 L)

-

n-Butanol (3 x 5 L)

-

-

Concentrate each of the solvent fractions under reduced pressure using a rotary evaporator to yield the respective dried fractions.

Table 4: Yields from Solvent Partitioning of Kadsura coccinea Crude Extract

| Fraction | Yield (from 1.5 kg crude extract) | Source |

| Petroleum Ether (PE) | 182 g | |

| Dichloromethane (CH₂Cl₂) | 545 g | |

| Ethyl Acetate (EtOAc) | 330 g | |

| n-Butanol (n-BuOH) | 173 g |

Protocol 3: Chromatographic Purification

This protocol outlines the purification of this compound from the enriched fractions obtained in Protocol 2, typically the Dichloromethane or Ethyl Acetate fraction.

3.1. Materials and Reagents:

-

Enriched triterpenoid fraction (e.g., EtOAc fraction)

-

Silica (B1680970) gel for column chromatography

-

CHP-20P resin for column chromatography

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water, acetonitrile)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a C18 column

3.2. Procedure:

3.2.1. Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Dissolve the dried fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent to obtain a dry powder and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing compounds with similar Rf values.

3.2.2. CHP-20P Column Chromatography:

-

Pack a column with CHP-20P resin.

-

Dissolve the fraction in an appropriate solvent and load it onto the column.

-

Elute with a stepwise gradient of decreasing polarity, for example, starting with 100% water and gradually increasing the proportion of methanol.

-

Collect and monitor fractions by TLC.

3.2.3. High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound (as identified by TLC and preliminary analysis) using preparative or semi-preparative HPLC.

-

A typical system would involve a C18 column.

-

The mobile phase is typically a gradient of water and acetonitrile (B52724) or methanol.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

Table 5: Example of a Purification Step Yield

| Compound | Amount Isolated from EtOAc fraction | Source |

| Kadsuracoccin acid A (a related triterpenoid) | 20.2 mg |

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

This comprehensive guide provides a solid foundation for the successful isolation and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and research objectives.

References

Application Note: Quantification of Kadsuric Acid Using High-Performance Liquid Chromatography

Introduction

Kadsuric acid is a seco-lanostane type triterpenoid (B12794562) that has been isolated from the stems of Kadsura coccinea, a plant used in traditional medicine. The structural complexity and potential biological activities of triterpenoids like this compound have garnered significant interest in the fields of natural product chemistry, pharmacology, and drug development. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies.

This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with UV detection. While a specific validated method for this compound quantification is not widely available in published literature, this protocol is a robust starting point for method development and validation, based on established analytical techniques for similar triterpenoid compounds.

Experimental Protocols

Sample Preparation: Extraction of this compound from Kadsura coccinea

This protocol outlines the extraction and partial purification of this compound from dried and powdered plant material.

Materials and Reagents:

-

Dried and powdered stems of Kadsura coccinea

-

Chloroform (B151607), HPLC grade

-

Methanol (B129727), HPLC grade

-

Deionized water

-

Rotary evaporator

-

Solid Phase Extraction (SPE) C18 cartridges

-

0.22 µm syringe filters

Procedure:

-

Extraction:

-

Weigh 10 g of powdered Kadsura coccinea stem material into a flask.

-

Add 100 mL of chloroform to the flask.

-

Perform extraction using sonication for 30 minutes at room temperature, repeated three times.

-

Filter the combined extracts through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude chloroform extract.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Dissolve 100 mg of the crude chloroform extract in 1 mL of methanol.

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a water-methanol mixture (80:20, v/v) to remove polar impurities.

-

Elute the this compound-containing fraction with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol for HPLC analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

HPLC-UV Method for Quantification

This hypothetical HPLC method is based on typical parameters for the analysis of triterpenoids.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient Program:

-

0-10 min: 60% A

-

10-25 min: 60-90% A

-

25-30 min: 90% A

-

30-35 min: 90-60% A

-

35-40 min: 60% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

Data Presentation

The following table summarizes the typical quantitative performance parameters that should be validated for this method. The values presented are representative for triterpenoid analysis and should be determined experimentally during method validation for this compound.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | |

| - Intra-day | < 2% |

| - Inter-day | < 3% |

| Accuracy (Recovery) | 95 - 105% |

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Conclusion

This application note provides a comprehensive, albeit preliminary, protocol for the quantification of this compound from Kadsura coccinea. The detailed steps for sample preparation and the proposed HPLC-UV method offer a solid foundation for researchers and scientists. It is imperative to perform a full method validation to determine the specific performance characteristics such as linearity, LOD, LOQ, precision, and accuracy for this compound analysis. This will ensure the generation of reliable and reproducible data for research, quality control, and drug development purposes.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Kadsuric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the development and application of a High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Kadsuric acid. The protocols are compiled based on established methodologies for the analysis of structurally related triterpenoids and lignans (B1203133) isolated from Kadsura species.

Introduction

This compound, a triterpenoid (B12794562) compound isolated from plants of the Kadsura genus, has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts, herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines a recommended HPLC method, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material, such as the stems or roots of Kadsura species.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

n-butanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a flask.

-

Add 100 mL of methanol to the flask.

-

Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with fresh methanol.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Suspend the crude extract in 200 mL of deionized water and partition successively with an equal volume of chloroform, ethyl acetate, and n-butanol.

-

Collect the ethyl acetate fraction, which is expected to contain this compound.

-

Evaporate the ethyl acetate fraction to dryness.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

Proposed HPLC Method for this compound Analysis

The following HPLC conditions are a recommended starting point for the analysis of this compound. Method optimization may be required for specific applications.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 210 nm |

| Standard | This compound reference standard (purity ≥98.0%) |

Rationale for Parameter Selection:

-

Column: A C18 column is widely used for the separation of moderately polar to nonpolar compounds like triterpenoids.

-

Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is a common mobile phase for the analysis of acidic compounds, ensuring good peak shape and resolution.

-

Detection Wavelength: Based on the typical UV absorbance of triterpenoids lacking extensive chromophores, a lower wavelength of 210 nm is proposed to ensure sensitive detection. The optimal wavelength should be confirmed by determining the UV spectrum of a pure this compound standard.

Data Presentation

Method Validation Parameters (Hypothetical Data)

For a robust and reliable analytical method, validation is essential. The following table presents hypothetical performance data for the proposed HPLC method.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from plant material.